(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 4-bromobenzoate
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Overview
Description
(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-BROMOBENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dinitrophenylhydrazine moiety linked to a phenylethyl group, which is further esterified with 4-bromobenzoic acid. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-BROMOBENZOATE typically involves a multi-step process. The initial step includes the formation of the hydrazone derivative by reacting 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. This intermediate is then subjected to a condensation reaction with 4-bromobenzoic acid under acidic or basic conditions to yield the final ester product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and hydrazine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines. Substitution reactions can result in a variety of substituted benzoates.
Scientific Research Applications
(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-BROMOBENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is investigated for its potential use in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the dinitrophenylhydrazine moiety. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
- (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-CHLOROBENZOATE
- (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-FLUOROBENZOATE
Comparison: Compared to its analogs, (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-BROMOBENZOATE exhibits unique reactivity due to the presence of the bromine atom. This makes it more suitable for specific substitution reactions and enhances its potential as a versatile synthetic intermediate. The bromine atom also influences the compound’s electronic properties, which can affect its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C21H15BrN4O6 |
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Molecular Weight |
499.3 g/mol |
IUPAC Name |
[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H15BrN4O6/c22-16-8-6-15(7-9-16)21(27)32-13-19(14-4-2-1-3-5-14)24-23-18-11-10-17(25(28)29)12-20(18)26(30)31/h1-12,23H,13H2/b24-19- |
InChI Key |
FWSJMDXCKKYZFJ-CLCOLTQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/COC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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